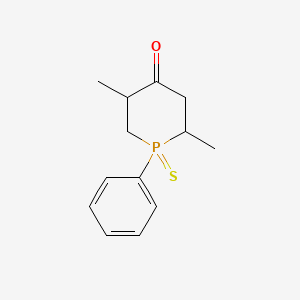
2,5-Dimethyl-1-phenyl-1-sulfanylidene-1lambda~5~-phosphinan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-1-phenyl-1-sulfanylidene-1lambda~5~-phosphinan-4-one is a complex organophosphorus compound It features a unique structure with a phosphinanone core, substituted with phenyl, dimethyl, and sulfanylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1-phenyl-1-sulfanylidene-1lambda~5~-phosphinan-4-one typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-1-phenyl-1-sulfanylidene-1lambda~5~-phosphinan-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanylidene group, yielding a phosphinanone derivative.
Substitution: The phenyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products
The major products of these reactions include sulfoxides, sulfones, and various substituted phosphinanone derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,5-Dimethyl-1-phenyl-1-sulfanylidene-1lambda~5~-phosphinan-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-1-phenyl-1-sulfanylidene-1lambda~5~-phosphinan-4-one involves its interaction with various molecular targets. The sulfanylidene group can form strong bonds with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-1-phenyl-1-phosphinan-4-one: Lacks the sulfanylidene group, making it less reactive in certain chemical reactions.
1-Phenyl-1-sulfanylidene-1lambda~5~-phosphinan-4-one: Lacks the dimethyl groups, affecting its steric properties and reactivity.
2,5-Dimethyl-1-sulfanylidene-1lambda~5~-phosphinan-4-one: Lacks the phenyl group, which influences its aromaticity and stability.
Uniqueness
2,5-Dimethyl-1-phenyl-1-sulfanylidene-1lambda~5~-phosphinan-4-one is unique due to its combination of phenyl, dimethyl, and sulfanylidene groups, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
61124-04-7 |
|---|---|
Molecular Formula |
C13H17OPS |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2,5-dimethyl-1-phenyl-1-sulfanylidene-1λ5-phosphinan-4-one |
InChI |
InChI=1S/C13H17OPS/c1-10-9-15(16,11(2)8-13(10)14)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 |
InChI Key |
MPQTVCPUTGUIMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C(CP1(=S)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


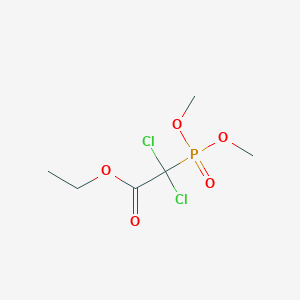
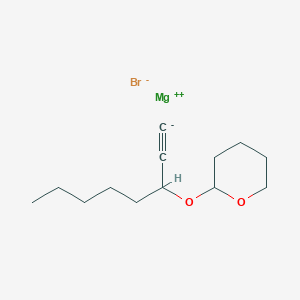
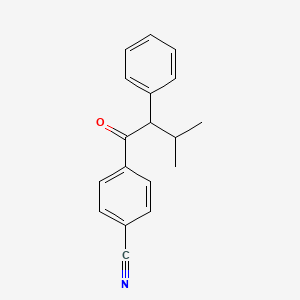

![Ethyl [2-(4-bromophenyl)ethyl]phosphinite](/img/structure/B14582555.png)
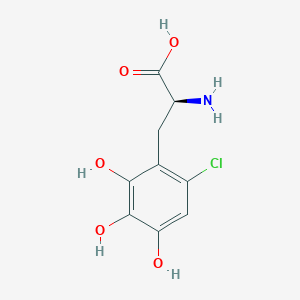
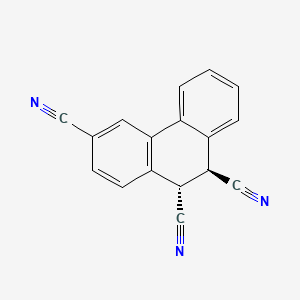
![7-Chloro-8-methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14582574.png)

![2-[Amino(morpholin-4-yl)methylidene]hydrazine-1-carbodithioic acid](/img/structure/B14582588.png)
![6-Benzyl-6-azabicyclo[3.2.1]oct-3-ene](/img/structure/B14582594.png)
![4-[(Dimethylamino)methyl]phenol;hydrobromide](/img/structure/B14582600.png)
![2-Oxo-2-[(prop-2-yn-1-yl)oxy]ethyl 2-cyanoprop-2-enoate](/img/structure/B14582605.png)
![Phenol, 2,6-bis(1-methylethyl)-4-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14582613.png)
